5-Bromo-N-(3-methoxypropyl)-2-pyridinamine

Vue d'ensemble

Description

Molecular Structure Analysis

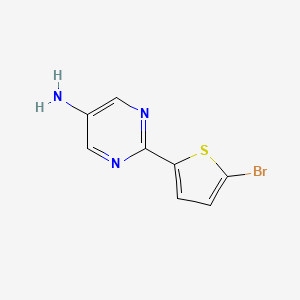

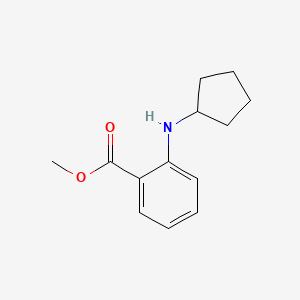

The molecular structure of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine consists of a pyrimidine ring substituted with a bromine atom and a 3-methoxypropyl group. The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis

This compound is slightly soluble (4.2 g/L at 25 ºC) and has a density of 1.470±0.06 g/cm3 (20 ºC 760 Torr) .Applications De Recherche Scientifique

Antiviral Activity

5-Bromo-N-(3-methoxypropyl)-2-pyridinamine has been studied for its potential antiviral activity. Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines, including 5-bromo substituted variants, finding them to exhibit inhibitory activity against retrovirus replication in cell culture, although they showed limited activity against DNA viruses like herpes simplex and cytomegalovirus (Hocková et al., 2003).

Carcinogenic Potential and Metabolite Study

Stavenuiter et al. (1985) conducted research on 5-phenyl-2-pyridinamine (PPA), a structural relative of this compound, focusing on its potential carcinogenic properties. They synthesized PPA and its metabolites for biological studies, given PPA's mutagenic properties in the Ames test and structural similarity to known carcinogens (Stavenuiter et al., 1985).

Photophysicochemical Applications

A 2021 study by Öncül et al. investigated the synthesis and photophysicochemical properties of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents, including variants with 5-bromo-3-methoxy-2-(λ1-oxidanyl)benzyl idene. These compounds, including the 5-bromo substituted ones, show promise for photocatalytic applications (Öncül et al., 2021).

Anti-Corrosion Properties

El-Lateef et al. (2015) synthesized and characterized novel Schiff bases containing 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol. These compounds were found to be effective as inhibitors for carbon steel corrosion in acidic chloride-containing mediums, showing potential in corrosion prevention applications (El-Lateef et al., 2015).

Antimicrobial and Optical Studies

Vural and Kara (2017) performed spectroscopic and theoretical quantum studies on 5-Bromo-2-(trifluoromethyl)pyridine, closely related to this compound. This research included antimicrobial tests and analysis of its molecular structure, offering insights into the molecule's potential in antimicrobial applications (Vural & Kara, 2017).

Mécanisme D'action

The mechanism of action of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine is not specified in the search results. As a pyrimidine derivative, it may have potential applications in drug discovery and development.

Safety and Hazards

The safety data sheet for 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, the search results do not provide specific papers related to this compound .

Propriétés

IUPAC Name |

5-bromo-N-(3-methoxypropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8(10)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNYDNCKLGPDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)